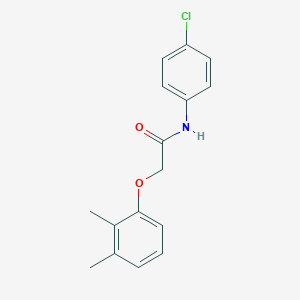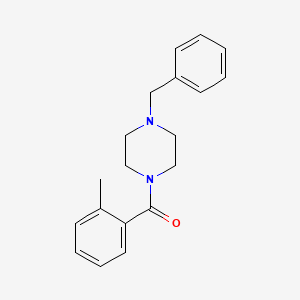![molecular formula C17H17N3O4S2 B5506544 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally similar compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex molecular architecture. A notable example is the synthesis of sulfonamide derivatives, which can include reactions such as esterification, hydrazination, and cyclization, leading to various functionalized structures with potential biological activities (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, the crystal structure of related compounds has been elucidated to establish conformation and intramolecular interactions, which are pivotal for their biological activities (Subashini et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds can be investigated through various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions can lead to the formation of heterocyclic systems and other functional groups that significantly impact the compound's properties and potential applications. For example, reactions involving sulfonyl chlorides and derivatives can yield a range of amides, hydrazides, and azides, showcasing the versatility of sulfonyl-containing compounds (Cremlyn et al., 1981).
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have explored the synthesis of novel benzenesulfonamide derivatives for potential antitumor activities. A study conducted by Fahim and Shalaby (2019) involved the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives through the chemical reactivity of enaminonitriles. One of the synthesized compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further, the compound's interaction against KSHV thymidylate synthase complex was evaluated, providing insights into its potential therapeutic applications (Fahim & Shalaby, 2019).
Chemical Properties and Reactions
Another aspect of research focuses on the chemical properties and reactions of sulfonyl chlorides and their derivatives. Cremlyn, Swinbourne, and Yung (1981) described the synthesis of various sulfonyl chlorides, including isoxazole-4-sulfonyl chlorides, and their conversion into a range of amides, hydrazides, and azides. These chemical reactions contribute to the development of compounds with potential applications in medicinal chemistry and drug design (Cremlyn, Swinbourne, & Yung, 1981).
Material Science Applications
In material science, the incorporation of sulfonamide groups into polymers has been investigated for enhancing material properties. For instance, Hsiao and Huang (1997) studied the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polymers, incorporating sulfonamide groups, exhibited promising solubility, thermal stability, and mechanical properties, suggesting their potential use in advanced material applications (Hsiao & Huang, 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-10-4-5-14(11(2)6-10)20-26(22,23)13-8-15(25-9-13)17(21)18-16-7-12(3)24-19-16/h4-9,20H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYLPNFRJZOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)
![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)